molecular formula C8H6N2O B2359693 1,6-Naphthyridin-4-OL CAS No. 72754-01-9

1,6-Naphthyridin-4-OL

Cat. No.: B2359693
CAS No.: 72754-01-9
M. Wt: 146.149
InChI Key: WFLDCLHOLPDVCP-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-4-OL is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. This compound is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to this compound, making it a valuable scaffold for the development of various pharmacologically active agents .

Scientific Research Applications

1,6-Naphthyridin-4-OL has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Future Directions

The future directions of 1,6-Naphthyridin-4-OL research could involve further exploration of its synthesis and biological applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-Naphthyridines . Therefore, more research could be conducted to correlate the synthesis with biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-4-OL can be synthesized through various methods, including multi-step sequences and one-pot reactions. One common synthetic route involves the condensation of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.

Industrial Production Methods

Industrial production of this compound typically involves the use of more scalable and efficient methods. One such method is the Ugi condensation followed by Povarov-type reactions, which allow for the synthesis of fused 3,4-dihydrobenzo[b][1,6]naphthyridin-1(2H)-ones in a one-pot multicomponent methodology . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring structure, which can act as nucleophilic or electrophilic sites.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can exhibit enhanced biological activities and improved pharmacokinetic properties.

Comparison with Similar Compounds

1,6-Naphthyridin-4-OL can be compared with other similar compounds, such as 1,8-Naphthyridin-4-OL and 1,5-Naphthyridin-4-OL. These compounds share a similar fused-ring structure but differ in the position of the nitrogen atoms within the ring. The unique positioning of the nitrogen atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

List of Similar Compounds

Properties

IUPAC Name

1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLDCLHOLPDVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72754-01-9
Record name 1,4-dihydro-1,6-naphthyridin-4-one
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